![molecular formula C7H8F2N2O2 B2841111 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid CAS No. 1959555-42-0](/img/structure/B2841111.png)
4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid
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Overview
Description
“4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1959555-42-0 . It has a molecular weight of 190.15 and its IUPAC name is 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the pyrazol ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.15 . It is typically in powder form and is stored at room temperature .Scientific Research Applications
Synthesis of Fluorinated Heterocycles
The compound is used in the synthesis of fluorinated heterocycles . Fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile gave 4,4-difluoro-1H-pyrazoles . This process is part of a wider research program concerning the synthesis of fluoroorganic systems using electrophilic fluorinating agents .
Antileishmanial Applications
The compound has potential antileishmanial applications . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Applications
The compound also has potential antimalarial applications . The same molecular simulation study mentioned above also supports its use in antimalarial applications .
Antimicrobial Applications
The compound has been used in the synthesis of novel antimicrobial agents . Data were reported as follows: chemical shift, multiplicity, coupling constants in Hertz, and integration .
Pharmaceutical Research
Substituted pyrazolines, such as 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid, are useful in pharmaceutical research . They display various biological activities such as antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-tubercular .
Agrochemical Research
In agrochemical research, substituted pyrazolines are also quite useful . They have been found to be effective insecticides .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid are currently unknown
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .
Result of Action
The molecular and cellular effects of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid are currently unknown
properties
IUPAC Name |
4,4-difluoro-3-pyrazol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQIFUSKXQAHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid |
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